2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a brominated pyridine ring attached to a cyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5-bromopyridin-2-amine with a suitable cyclohexane-1,3-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Reduction Reactions: The carbonyl groups in the cyclohexane-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Coupling Reactions: Complex aromatic compounds.
Reduction Reactions: Hydroxylated cyclohexane derivatives.
Scientific Research Applications
2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromopyridine
- 2-amino-5-bromopyrimidine
- 2-amino-5-chloropyridine
- 2-amino-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a brominated pyridine ring and a cyclohexane-1,3-dione moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWWCGJTXBADSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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